

A Guide to the Spectroscopic Characterization of 5-(o-Tolyl)tetrazole

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Compound of Interest

Compound Name: 5-(o-Tolyl)tetrazole

Cat. No.: B1582740

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Introduction: The Structural Imperative of 5-(o-Tolyl)tetrazole

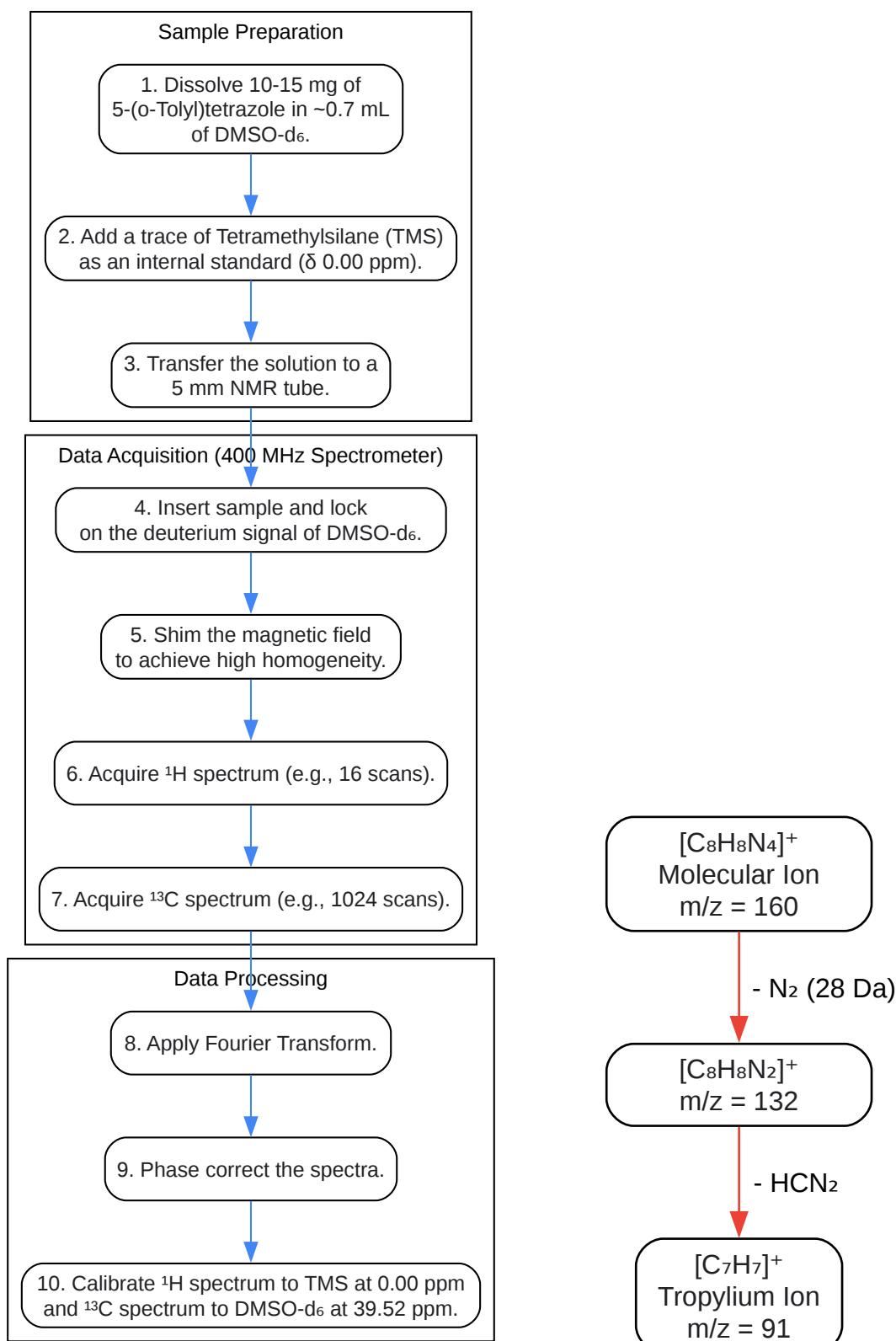
In modern drug discovery and materials science, the tetrazole moiety is of paramount importance. It frequently serves as a metabolically stable bioisostere for a carboxylic acid group, enhancing a molecule's lipophilicity and absorption profile while maintaining crucial acidic properties. The compound **5-(o-Tolyl)tetrazole**, with its unique ortho-substituted methyl group, presents a specific steric and electronic profile that can significantly influence its binding affinity to biological targets or its properties as a ligand in coordination chemistry.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity confirmation of **5-(o-Tolyl)tetrazole** (CAS 51449-86-6). For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but the foundation of scientific integrity, ensuring that downstream biological or material science data is both valid and reproducible.^[1] We will explore the core methodologies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), delving into the causality behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Properties

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. **5-(o-Tolyl)tetrazole** consists of a planar tetrazole ring attached to a tolyl group at the C5 position,

with the methyl substituent at the ortho position of the phenyl ring.



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References

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